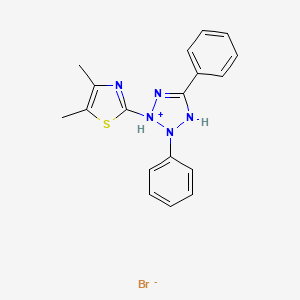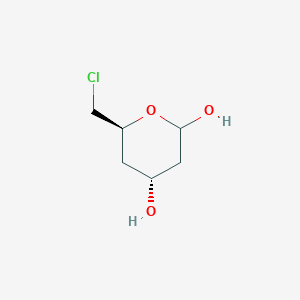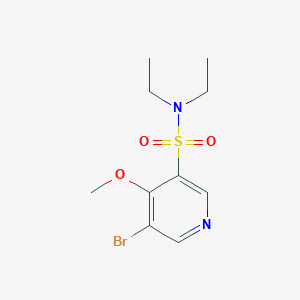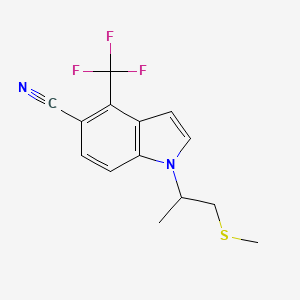
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of suitable aldehydes and ketones under basic conditions, followed by dehydration to form the conjugated double bonds. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the aldol condensation reaction. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid exerts its effects involves its ability to participate in various chemical reactions. The compound’s conjugated double bonds and ketone group allow it to interact with biological molecules, potentially affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid: This compound has a similar structure but includes an additional conjugated double bond and a cyclohexene ring.
(2E,4E)-hexa-2,4-dienoic acid: This compound has fewer conjugated double bonds and lacks the ketone functional group.
Uniqueness
(2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a ketone group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2E,4E,6E)-3,7-dimethyl-8-oxoocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H12O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h3-7H,1-2H3,(H,12,13)/b4-3+,8-6+,9-5+ |
Clave InChI |
VQLCUUASBUHEIK-GHKPMGPJSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C=O |
SMILES canónico |
CC(=CC(=O)O)C=CC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)







